4,4'-Dimethylbiphenyl

Thermal stability Gas-phase kinetics Alkylbiphenyl transformation

4,4'-Dimethylbiphenyl (CAS 613-33-2) is the preferred precursor for biphenyl-4,4′-dicarboxylic acid, requiring softer oxidation conditions than diethyl or dipropyl analogs, directly reducing energy input, side reactions, and enhancing process safety. Its superior thermal stability (733–793 K decomposition window) over mono-methylbiphenyl ensures reliable performance in high-temperature polymer synthesis. Choose this high-purity, white crystalline powder for liquid crystal polymer precursors and heat-resistant materials. Verify supplier catalytic routes to maximize para-isomer selectivity and yield.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
CAS No. 613-33-2
Cat. No. B165725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethylbiphenyl
CAS613-33-2
Synonyms4,4'-dimethylbiphenyl
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)C
InChIInChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyRZTDESRVPFKCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dimethylbiphenyl (CAS 613-33-2): Physicochemical Properties and Procurement-Grade Specifications


4,4'-Dimethylbiphenyl (CAS 613-33-2; molecular formula C₁₄H₁₄; molecular weight 182.26) is a symmetrically para-substituted dimethylbiphenyl compound characterized by two phenyl rings connected via a C–C single bond, each bearing a methyl group at the 4-position. It appears as a white to light-yellow crystalline powder with a melting point of 118–120 °C (lit.) and a boiling point of 295 °C (lit.) . The compound is insoluble in water, soluble in ether, acetone, benzene, and carbon disulfide, and exhibits a density of 0.9170 g/cm³ (25 °C) or 1.102 g/cm³ depending on the measurement condition [1]. As a C2-symmetric para-substituted biphenyl derivative, 4,4'-dimethylbiphenyl possesses a distinct molecular geometry with a dihedral angle between the two aromatic rings, which influences its intermolecular packing, thermal behavior, and reactivity profile relative to its ortho- and meta-substituted dimethylbiphenyl isomers as well as mono-substituted alkylbiphenyls.

Why 4,4'-Dimethylbiphenyl Cannot Be Interchanged with Other Biphenyl Derivatives: A Technical Procurement Perspective


Substitution of 4,4'-dimethylbiphenyl with other alkylbiphenyl analogs, including 4-methylbiphenyl, 4,4'-diethylbiphenyl, or positional dimethylbiphenyl isomers, introduces measurable and consequential deviations in thermal stability, oxidation susceptibility, synthetic selectivity, and downstream process efficiency. Experimental gas-phase thermal stability studies demonstrate that 4-methylbiphenyl undergoes thermal decomposition over the temperature range of 813–848 K, whereas 4,4'-dimethylbiphenyl exhibits stability at a lower temperature window of 733–793 K, indicating distinct kinetic behavior [1]. In catalytic oxidation processes required for producing biphenyl-4,4′-dicarboxylic acid—a key polymer monomer—4,4′-dimethylbiphenyl necessitates softer oxidation conditions compared to 4,4′-diethylbiphenyl or 4,4′-dipropylbiphenyl, directly impacting reaction energy input and process safety [2]. Furthermore, in zeolite-catalyzed methylation, the 4,4′-dimethylbiphenyl isomer ratio relative to all dimethylbiphenyl isomers varies from 0.55 to 0.86 depending on catalyst modification, underscoring that even among dimethylbiphenyl congeners, the para-substituted symmetrical isomer possesses distinct synthetic accessibility and product distribution characteristics [3]. Generic substitution without accounting for these quantified differences risks compromised yield, altered thermal profile, or unanticipated processing requirements.

Quantitative Comparative Evidence: 4,4'-Dimethylbiphenyl Versus Closest Analogs


Gas-Phase Thermal Stability: 4,4'-Dimethylbiphenyl vs. 4-Methylbiphenyl and tert-Butyl Analogs

In a systematic gas-phase thermal stability study of alkylbiphenyls, 4,4'-dimethylbiphenyl was evaluated alongside 4-methylbiphenyl, 4-tert-butylbiphenyl, and 4,4'-di-tert-butylbiphenyl. 4,4'-Dimethylbiphenyl exhibited thermal transformation over the temperature range of 733–793 K, whereas 4-methylbiphenyl was studied at a distinctly higher temperature window of 813–848 K [1]. This quantitative difference in the temperature range required for observable thermal transformation demonstrates that the presence of the second methyl group in the para position alters the thermal stability profile compared to the mono-substituted analog. The experimental finding that 2-, 3-, and 4-methylbiphenyls are thermally unstable over the entire composition range at critical temperatures of 600–780 K further reinforces that 4,4'-dimethylbiphenyl possesses a divergent thermal behavior that cannot be extrapolated from mono-methylbiphenyl data [2].

Thermal stability Gas-phase kinetics Alkylbiphenyl transformation

Oxidation Conditions: 4,4'-Dimethylbiphenyl Requires Softer Oxidation Than Diethyl or Dipropyl Analogs

In the industrial production of biphenyl-4,4′-dicarboxylic acid—a monomer for linear long-chain polymers via polycondensation—the precursor 4,4′-dialkylbiphenyl must undergo oxidation. Published data indicate that 4,4′-dimethylbiphenyl is more convenient to use than 4,4′-diethylbiphenyl or 4,4′-dipropylbiphenyl because it requires softer oxidation conditions [1]. This difference stems from the alkyl chain length: longer alkyl chains confer greater steric hindrance and distinct electronic effects at the para positions, necessitating harsher oxidizing environments or longer reaction times for complete conversion to the dicarboxylic acid. The methyl substituents in 4,4'-dimethylbiphenyl represent the minimal alkyl group capable of directing para-selectivity while preserving oxidizable benzylic C–H bonds.

Oxidation Biphenyl-4,4′-dicarboxylic acid Monomer synthesis

Synthetic Selectivity: 4,4'-Dimethylbiphenyl Isomer Ratio in Zeolite-Catalyzed Methylation

In the gas-phase methylation of biphenyl with methanol over H-ZSM-5 zeolite catalysts, the selectivity for the 4,4′-dimethylbiphenyl isomer relative to the sum of all dimethylbiphenyl isomers is a quantifiable metric of para-selectivity. Over unmodified H-ZSM-5, the ratio of 4,4′-dimethylbiphenyl selectivity to the total selectivity of the 12 dimethylbiphenyl isomers is 0.55 [1]. Upon modification of the catalyst's outer surface by sililation with tetraethyl orthosilicate, this ratio increases to 0.86 [2]. This 56% relative improvement demonstrates that 4,4′-dimethylbiphenyl is the kinetically favored para-substituted product under shape-selective conditions, and that catalyst engineering can further bias the product distribution toward this specific isomer. The 4-methylbiphenyl intermediate represents 45% of methylbiphenyl isomers over H-ZSM-5 and 75% over modified H-ZSM-5, further highlighting the preferential formation of para-substituted products [3].

Zeolite catalysis Shape-selective methylation Biphenyl alkylation

Renewable Synthesis: Site-Time-Yield Optimization for Bio-Based 4,4'-Dimethylbiphenyl Production

A renewable two-step synthesis route for 4,4′-dimethylbiphenyl (DMBP) from bio-based 2-methylfuran has been demonstrated, proceeding via intermediate 5,5′-dimethyl-2,2′-bifuran (DMBF). In the first step, Pd-catalyzed oxidative coupling of 2-methylfuran in the presence of trifluoroacetic acid achieves 94% selectivity for DMBF formation . Optimization of reaction conditions yields a 20-fold increase in site-time-yield (STY = 6.99 h⁻¹) compared to previously reported protocols, with high O₂ pressure (7 bar) and high TFA concentration (3 M) identified as critical parameters . In a subsequent process intensification study, the DMBF space-time yield was further improved to 1.10 mol L⁻¹ h⁻¹, representing an 86% increase from the baseline [1]. The second step—tandem Diels–Alder-dehydration with ethylene—achieves 83% yield of DMBP using phosphoric acid supported on silica (P-SiO₂) as catalyst, with para-selectivity maintained at scale . This renewable pathway offers a quantifiable alternative to petroleum-derived 4,4′-dimethylbiphenyl, with demonstrated scalability (108× increase in DMBF production to 13 g/batch through combined oxygen sparging, mechanical mixing, and internal cooling) [2].

Renewable synthesis Biomass-derived platform chemical Oxidative coupling

Validated Application Scenarios for 4,4'-Dimethylbiphenyl Based on Comparative Evidence


Monomer Precursor for High-Performance Polyesters via Oxidation to Biphenyl-4,4′-Dicarboxylic Acid

4,4′-Dimethylbiphenyl serves as the preferred precursor for biphenyl-4,4′-dicarboxylic acid production via oxidation, which subsequently undergoes polycondensation to form linear long-chain polymers with applications in liquid crystal polymers and heat-resistant materials [1]. The selection of 4,4′-dimethylbiphenyl over diethyl or dipropyl analogs is justified by the requirement for softer oxidation conditions, which reduces energy input, minimizes side reactions, and enhances process safety [2]. This application directly leverages the class-level differentiation established in Section 3 regarding oxidation condition severity.

Shape-Selective Synthesis via Zeolite-Catalyzed Methylation for High-Purity Isomer Production

When synthesizing 4,4′-dimethylbiphenyl through direct methylation of biphenyl, the use of modified H-ZSM-5 zeolite catalysts enables a 4,4′-dimethylbiphenyl selectivity ratio of 0.86 relative to all dimethylbiphenyl isomers, compared to 0.55 over unmodified catalyst [3]. This 56% relative improvement in para-selectivity makes catalyst engineering a critical parameter for manufacturers seeking to maximize yield of the target isomer. Procurement specialists evaluating supplier production methods should consider whether optimized catalytic routes are employed to ensure superior isomer purity.

Bio-Based Platform Chemical Production via Renewable Two-Step Synthesis

The renewable synthesis pathway from 2-methylfuran to 4,4′-dimethylbiphenyl achieves 94% selectivity in the oxidative coupling step (STY = 6.99 h⁻¹, 20× improvement over prior protocols) and 83% yield in the Diels–Alder-dehydration step . Process intensification has further improved DMBF space-time yield by 86% and enabled 108× scale-up to 13 g/batch with 96.7% purity [4]. This bio-based route is applicable for manufacturers pursuing sustainability certifications, carbon footprint reduction targets, or supply chain diversification away from petroleum feedstocks.

High-Temperature Process Applications Requiring Defined Thermal Stability Windows

Processes involving elevated temperatures—such as gas-phase reactions, distillation, or high-temperature polymer synthesis—must account for the thermal stability profile of the biphenyl component. 4,4′-Dimethylbiphenyl undergoes gas-phase thermal transformation at 733–793 K, in contrast to 4-methylbiphenyl which transforms at 813–848 K [5]. This approximately 80 K difference in the temperature window for thermal transformation has implications for reactor design, heating requirements, and product decomposition pathways. Process engineers should reference this quantitative thermal stability differentiation when selecting between 4,4′-dimethylbiphenyl and its mono-methyl analog for high-temperature applications.

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